molecular formula C17H24N2O5 B14291274 But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine CAS No. 119695-87-3

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine

Katalognummer: B14291274
CAS-Nummer: 119695-87-3
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: MXFVGHUXDRJDBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine is a chemical compound with a complex structure that combines the properties of but-2-enedioic acid and 1-(2-propan-2-yloxyphenyl)piperazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine typically involves a multi-step process. One common method includes the reaction of but-2-enedioic acid with 1-(2-propan-2-yloxyphenyl)piperazine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial products.

Wirkmechanismus

The mechanism by which but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism can vary depending on the context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine include:

    Butenedioic acid: A simpler compound with similar functional groups.

    1-(2-propan-2-yloxyphenyl)piperazine: Shares part of the structure with the compound .

Uniqueness

This compound is unique due to its combined structure, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

119695-87-3

Molekularformel

C17H24N2O5

Molekulargewicht

336.4 g/mol

IUPAC-Name

but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C13H20N2O.C4H4O4/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;5-3(6)1-2-4(7)8/h3-6,11,14H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

MXFVGHUXDRJDBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC=C1N2CCNCC2.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.